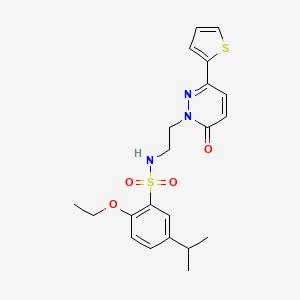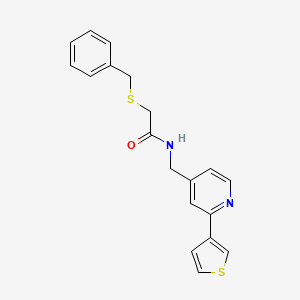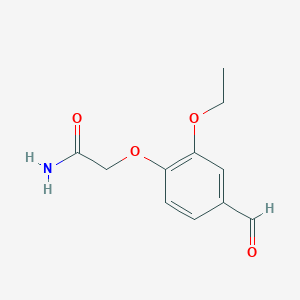
2-(2-Ethoxy-4-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(2-Ethoxy-4-formylphenoxy)acetamide is 1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Ethoxy-4-formylphenoxy)acetamide is a powder that is stored at room temperature . It has a melting point of 153-155 degrees Celsius .Aplicaciones Científicas De Investigación
1. Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be derived from 2-aminophenol through chemoselective monoacetylation. This process utilizes Novozym 435 as a catalyst, with vinyl acetate identified as the best acyl donor, leading to irreversible reactions and offering insights into reaction mechanisms and kinetics (Magadum & Yadav, 2018).
2. Pharmacological Potential
New acetamide derivatives, including those similar to 2-(2-Ethoxy-4-formylphenoxy)acetamide, have been synthesized and evaluated for potential pharmacological applications. These compounds exhibit cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016); (Rani, Pal, Hegde, & Hashim, 2014).
3. Inhibitory Activity Studies
2-(4-methoxyphenyl) ethyl] acetamide derivatives have been evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed significant inhibitory effects, correlating with antidiabetic activity in vivo (Saxena et al., 2009).
4. Insecticidal Efficacy
Studies have shown the potential of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives as insecticidal agents. These derivatives, including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, exhibited excellent results against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
5. Therapeutic Agent Development
Further research into 2-(substituted phenoxy)acetamide derivatives has been conducted for potential development into therapeutic agents. This includes studies on their anticancer, anti-inflammatory, and analgesic activities, showing promise in medicinal applications (Golota et al., 2015).
6. Metabolic Studies
Comparative metabolism of chloroacetamide herbicides, which include compounds structurally related to 2-(2-Ethoxy-4-formylphenoxy)acetamide, has been studied in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential risks associated with these herbicides (Coleman et al., 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAIFXRICURVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804187 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Ethoxy-4-formylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

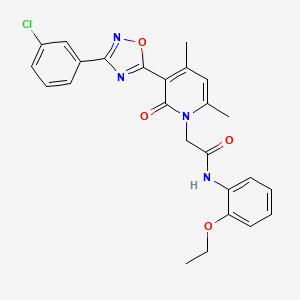
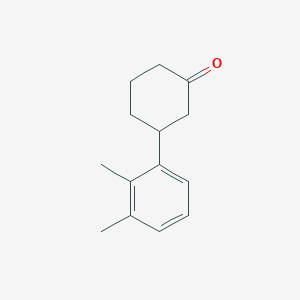
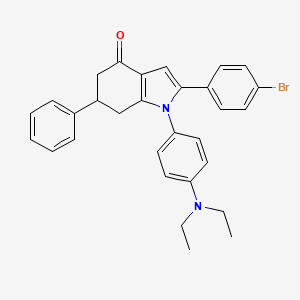
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)
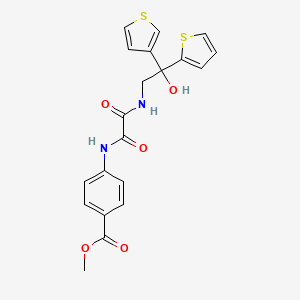
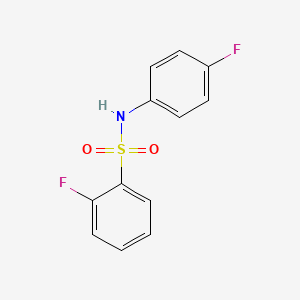
![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)
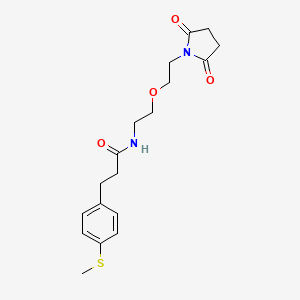
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2418635.png)
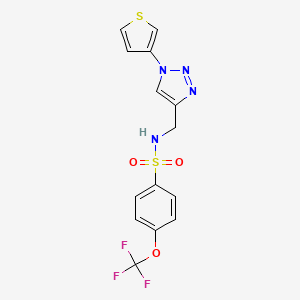
![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)
